Product packaging for Benzyldimethylstearylammonium chloride(Cat. No.:CAS No. 122-19-0)

Benzyldimethylstearylammonium chloride

Cat. No.: B030447
CAS No.: 122-19-0
M. Wt: 424.1 g/mol
InChI Key: SFVFIFLLYFPGHH-UHFFFAOYSA-M
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Description

Stearyldimethylbenzylammonium chloride (CAS 122-19-0) is a high-purity quaternary ammonium salt cationic surfactant of significant interest in scientific research. Its molecular structure, featuring a long hydrophobic stearyl (C18) chain and a hydrophilic benzyl-substituted quaternary ammonium group, confers exceptional surface activity, enabling diverse applications and study in multiple fields. Main Research Applications & Value: Corrosion Inhibition Science: Serves as a highly effective corrosion inhibitor for steel in acidic environments. Research demonstrates its mechanism involves strong adsorption at the metal/solution interface, forming a protective monolayer that blocks active sites. Its inhibition efficiency increases with temperature, achieving up to 98.5% at 50°C in 1.0 M HCl . Green Synthesis & Catalysis: Acts as a key surfactant for forming microemulsions, facilitating clean synthesis processes such as the oxidation of cyclohexene to adipic acid using hydrogen peroxide. This application provides a recyclable reaction system that avoids harsh conditions and organic solvents . Antimicrobial & Disinfectant Studies: Functions as a membrane-active antimicrobial agent. Its positively charged N⁺ center interacts with and disrupts microbial cell membranes, leading to leakage of intracellular components and cell death, making it a subject of study for disinfectant formulations . Material Science & Industrial Processing: Valued for its antistatic, softening, and emulsifying properties. It is investigated for use as a softener for textiles, a conditioner in hair care products, a modifier for organic bentonite, and a dye-leveling agent for acrylic fibers . Mechanism of Action: The compound's efficacy stems from its amphiphilic nature. The cationic head group (dimethylbenzylammonium) electrostatically adsorbs onto negatively charged surfaces (e.g., metal or microbial cell membranes). The long hydrophobic tail then orients to create a water-repellent barrier, providing corrosion protection, or inserts into lipid bilayers, causing membrane disruption and lysis in microbiological studies . Handling & Compliance: This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Concentrated solutions can be corrosive and cause skin and eye irritation. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50N.Cl<br>C27H50ClN B030447 Benzyldimethylstearylammonium chloride CAS No. 122-19-0

Properties

IUPAC Name

benzyl-dimethyl-octadecylazanium;chloride
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InChI

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1
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InChI Key

SFVFIFLLYFPGHH-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C27H50N.Cl, C27H50ClN
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
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Related CAS

37612-69-4 (Parent)
Record name Benzyldimethylstearylammonium chloride
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DSSTOX Substance ID

DTXSID2025139
Record name N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride
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Molecular Weight

424.1 g/mol
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Physical Description

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline]
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
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Record name Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1)
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Boiling Point

DECOMP @ 120 °C
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
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Density

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID)
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Color/Form

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE

CAS No.

122-19-0
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Record name Stearyldimethylbenzylammonium chloride
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Synthesis and Purity Assessment Methodologies for Stearyldimethylbenzylammonium Chloride

Advanced Synthetic Routes for Stearyldimethylbenzylammonium Chloride

The principal method for synthesizing SDBAC is the quaternization of a tertiary amine, a type of Menshutkin reaction, which is a cornerstone of ammonium (B1175870) salt synthesis. mdpi.comresearchgate.net

The synthesis is achieved by reacting stearyldimethylamine (also known as N,N-dimethyloctadecylamine) with benzyl (B1604629) chloride. core.ac.uk The reaction results in the formation of the quaternary ammonium salt as the nitrogen of the amine attacks the benzylic carbon of benzyl chloride. This exothermic reaction requires careful control of conditions to maximize yield and purity. core.ac.ukyoutube.com

Reaction Scheme: C₁₈H₃₇N(CH₃)₂ + C₆H₅CH₂Cl → [C₁₈H₃₇N(CH₃)₂CH₂C₆H₅]⁺Cl⁻

Optimizing the reaction parameters is critical for driving the synthesis to completion while minimizing side products.

Reactant Stoichiometry : The molar ratio of the reactants influences the purity of the crude product. Using an excess of benzyl chloride can lead to its presence as an impurity in the final product, which is difficult to remove. core.ac.uk Conversely, an insufficient amount of benzyl chloride results in unreacted stearyldimethylamine. core.ac.uk Industrial processes use specific mass ratios to control the outcome; one patent describes a mass ratio of tertiary amine to benzyl chloride ranging from 1.57 to 1.81. researchgate.net Another documented large-scale synthesis uses 450 kg of dimethyl octadecylamine (B50001) with 180 kg of benzyl chloride. unigoa.ac.in

Temperature : The reaction is exothermic and requires careful temperature management. core.ac.uk A common industrial procedure involves heating the stearyldimethylamine to 80–85°C, followed by the slow addition of benzyl chloride over 1.5 to 2 hours, maintaining a temperature of 80–90°C. unigoa.ac.in Afterward, the temperature is often raised to 100–105°C and held for several hours to ensure the reaction completes. unigoa.ac.in Other protocols specify temperatures of 78°C or a gradual heating process from 40°C up to 90°C.

Time : The total reaction time varies depending on the scale and specific conditions. The initial addition of benzyl chloride can take up to 2.5 hours, with a subsequent holding period of several hours (e.g., 2.5 to 5 hours) at an elevated temperature to ensure maximum conversion. unigoa.ac.in

pH : The reaction progress can be monitored by measuring the pH of the reaction mixture. The synthesis is generally considered complete when a 1% aqueous solution of the product reaches a pH value between 6.0 and 6.5. unigoa.ac.in

Table 1: Optimized Reaction Conditions for SDBAC Synthesis
ParameterValue/RangeNotesReference
Amine:Chloride Ratio1.57:1 to 1.81:1 (by mass)Balances yield against reactant impurities. researchgate.net
Initial Temperature80-85°CPre-heating of the tertiary amine. unigoa.ac.in
Addition Temperature80-90°CMaintained during slow addition of benzyl chloride. unigoa.ac.in
Final Temperature100-105°CHeld for several hours to complete the reaction. unigoa.ac.in
Reaction Time~4-7 hoursIncludes slow addition and final heating stages. unigoa.ac.in
Completion pH6.0-6.5 (1% aq. solution)Indicates the end of the reaction. unigoa.ac.in

The choice of solvent can significantly impact the reaction rate, yield, and ease of purification. While some processes are conducted without a solvent, various organic solvents are effective for the quaternization reaction. mdpi.com

Butanone (Methyl Ethyl Ketone) : This solvent is considered highly convenient for the synthesis of quaternary ammonium salts. It is effective for the reaction and also facilitates the purification of the final product through recrystallization, leading to high purity. mdpi.com

Acetone (B3395972) : Used as a single solvent, acetone allows for lower reaction temperatures, saving energy. It can also be recycled, which reduces waste and production costs, making the process more environmentally friendly.

Other Solvents : Other solvents mentioned for similar quaternization reactions include ethanol, dimethylformamide (DMF), chloroform, and diols like propylene (B89431) glycol. mdpi.com The selection depends on the desired reaction conditions and the subsequent purification strategy.

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste and using environmentally benign materials.

A significant green application of SDBAC is its use as a surfactant in microemulsion-based synthesis. Specifically, it has been instrumental in developing an environmentally friendly process for producing adipic acid, a key precursor for nylon. unigoa.ac.in

In this process, SDBAC (referred to in the study as BenzCl C18) is used to form a microemulsion, which acts as a nanostructured "green solvent." This microemulsion facilitates the oxidation of cyclohexene (B86901) by 30% hydrogen peroxide, with sodium tungstate (B81510) as a catalyst. unigoa.ac.in This method avoids the use of hazardous organic solvents and phase-transfer catalysts typically required to mix the aqueous oxidant with the organic substrate. The process is highly efficient, producing pure adipic acid in high yields (70-79%), and allows for the recycling of the surfactant and catalyst, which is a significant environmental and economic advantage. unigoa.ac.in

Table 2: Green Synthesis of Adipic Acid Using SDBAC-Based Microemulsion
ComponentRoleAdvantageReference
Stearyldimethylbenzylammonium Chloride (SDBAC)SurfactantForms a microemulsion, eliminating the need for organic solvents.
Hydrogen Peroxide (30%)Oxidizing AgentEnvironmentally benign; water is the only byproduct. unigoa.ac.in
CyclohexeneSubstrateReactant for adipic acid synthesis. unigoa.ac.in
Sodium TungstateCatalystNon-polluting, heavy-metal-free catalyst.
WaterSolventThe primary medium for the microemulsion. unigoa.ac.in

Green Chemistry Approaches in Stearyldimethylbenzylammonium Chloride Synthesis

Purification Techniques for Stearyldimethylbenzylammonium Chloride

The crude product from the quaternization reaction typically contains several impurities, including unreacted stearyldimethylamine, benzyl chloride, amine hydrochloride, and benzyl alcohol. core.ac.uk Achieving the high purity (≥98.0%) required for many applications necessitates effective purification steps.

Recrystallization : This is a primary method for purifying the solid product. As noted, butanone is an excellent solvent for this purpose, allowing for the crystallization of pure SDBAC while leaving impurities in the mother liquor. mdpi.com

Pre-purification of Reactants : The purity of the final product is highly dependent on the purity of the starting materials. Rectification (distillation) of the industrial tertiary amines and the distillation of benzyl chloride (at 177-178°C) to remove benzaldehyde (B42025) are crucial preliminary steps. researchgate.net

Washing and Filtration : After the reaction is complete and the product has precipitated (often upon cooling), it is collected by filtration. The resulting solid can be washed with a suitable solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove soluble impurities before drying.

Crystallization Methods and Solvent Systems

The purification of Stearyldimethylbenzylammonium chloride, a quaternary ammonium compound (QAC), is critical for its application in research and industry. Crystallization is a primary method for achieving high purity. The selection of an appropriate solvent system is paramount for successful crystallization, aiming to produce a high yield of a particulate, non-hygroscopic solid with low water content. nih.govlibretexts.org

A common industrial synthesis involves the reaction of stearyldimethylamine with benzyl chloride. scconline.org Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. Several crystallization and purification strategies have been reported for SDBAC and similar QACs:

Cooling Crystallization: A general and effective method involves dissolving the crude SDBAC in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. libretexts.org This is followed by gradual cooling, which reduces the solubility of the compound, leading to the formation of crystals. libretexts.orgmedchemexpress.com For instance, a process for related QACs involves dissolving the compound in a solvent like propanol, filtering the hot solution, and then cooling it to induce crystallization. medchemexpress.com The resulting crystals are then separated by filtration and dried. medchemexpress.com

Solvent-Induced Precipitation/Dispersion: Another technique involves dispersing the crude QAC into an organic solvent in which it has limited solubility, forming a suspension. google.com This process effectively washes the impurities from the solid compound. Acetone is noted as a particularly suitable organic solvent for this dispersion, followed by washing the filtered particles with an alcohol solvent such as 2-propanol to obtain a highly pure product. google.com

Recrystallization from Specific Solvents: Specific solvent systems have been identified for the recrystallization of SDBAC and analogous compounds. Hot water can be used, followed by washing with ether and carbon tetrachloride to remove specific impurities. google.com Butanone has also been reported as a convenient solvent, not only for the synthesis but also for the recrystallization of related QACs to a high degree of purity. nih.gov

Azeotropic Distillation: To remove water from the product, azeotropic distillation can be employed. This involves adding a solvent like benzene (B151609) to the aqueous solution of the QAC and distilling the mixture to remove the water-benzene azeotrope, causing the salt to precipitate. google.com However, this method can be cumbersome and may still leave non-volatile impurities in the final product. google.com

The choice of solvent is critical. Ideally, the solvent should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org For multi-solvent systems, the solvents should have similar boiling points to evaporate at comparable rates and avoid phase separation. mdpi.com Highly volatile solvents are often avoided as they can evaporate too quickly, leading to poor crystal quality or amorphous precipitation. libretexts.org

Table 1: Solvent Systems for Crystallization of Stearyldimethylbenzylammonium Chloride and Related Quaternary Ammonium Compounds
MethodSolvent(s)DescriptionReference
Cooling CrystallizationPropanolThe compound is dissolved in hot propanol, followed by gradual cooling to induce crystal formation. medchemexpress.com
Dispersion/WashingAcetone, 2-PropanolThe crude salt is suspended in acetone to wash away impurities, followed by a wash with 2-propanol. google.com
RecrystallizationButanoneThe product is recrystallized from dry butanone to achieve high purity. nih.gov
RecrystallizationHot Water, Ether, Carbon TetrachlorideThe crude product is dissolved in hot water and washed with ether and carbon tetrachloride to remove unreacted materials. google.com

Analytical Techniques for Purity Determination and Characterization of Stearyldimethylbenzylammonium Chloride

A suite of analytical techniques is employed to determine the purity and elucidate the structure of SDBAC. These methods include spectroscopic and chromatographic techniques, which provide qualitative and quantitative information about the compound.

Spectroscopic Characterization (NMR, IR, MS) of Stearyldimethylbenzylammonium Chloride

Spectroscopic methods are indispensable for confirming the chemical structure of SDBAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the molecular structure.

¹H NMR: The proton NMR spectrum of SDBAC would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the methyl protons attached to the nitrogen, the long alkyl (stearyl) chain protons, and the terminal methyl group of the stearyl chain. For similar compounds like benzyltrimethylammonium (B79724) chloride, the benzyl protons appear in the aromatic region (~7.5 ppm), the benzylic CH₂ protons appear around 4.5-4.8 ppm, and the N-methyl protons appear as a singlet around 3.1 ppm. The long alkyl chain of SDBAC would show a complex multiplet in the 1.2-1.7 ppm region, a triplet for the terminal methyl group around 0.9 ppm, and a multiplet for the CH₂ group adjacent to the nitrogen at a downfield position compared to the rest of the chain. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon environment, including the aromatic carbons, the benzylic carbon, the N-methyl carbons, and the carbons of the stearyl chain. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of SDBAC would exhibit characteristic absorption bands for C-H stretching from the alkyl and aromatic groups (around 2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). keruichemical.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the SDBAC cation. Electrospray ionization (ESI) is a common technique for analyzing quaternary ammonium compounds. The mass spectrum would show a prominent peak corresponding to the molecular ion of the cation [C₂₇H₅₀N]⁺. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze degradation products. nih.gov

Chromatographic Methods (e.g., LC-MS) for Quantification of SDBAC in Complex Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of SDBAC and other QACs in complex environmental and biological matrices. rsc.orgnih.gov

The analysis of QACs presents challenges due to the wide variety of possible alkyl chain lengths and their hydrophobicity, which affects recovery and separation. nih.gov Developing a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. rsc.orgnih.gov

Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract and pre-concentrate QACs from aqueous samples and remove matrix interferences. nih.govnih.gov Weak cation-exchange cartridges are effective for this purpose. nih.gov Extraction from solid matrices like soil or sludge may involve ultrasonic extraction with a solvent mixture such as methanol-hydrochloric acid. researchgate.net The use of stable isotopically-labeled internal standards is crucial to correct for matrix effects and analyte loss during sample processing. nih.govunc.edu

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of QACs. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. nih.govchromatographyonline.com The specific gradient program is optimized to achieve good separation of the target analyte from other compounds in the sample. chromatographyonline.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov This involves selecting the precursor ion (the molecular ion of the SDBAC cation) and monitoring specific product ions generated through collision-induced dissociation. unc.edu This high specificity minimizes interference from co-eluting matrix components. nih.gov Method detection limits can reach the low ng/L range in water samples. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for Quaternary Ammonium Compound (QAC) Analysis
ParameterValue/ConditionReference
LC ColumnReversed-phase C18 or C8 (e.g., Zorbax, Acquity BEH) nih.gov
Mobile Phase AWater with 0.1% Formic Acid and/or Ammonium Formate nih.govchromatographyonline.com
Mobile Phase BAcetonitrile or Methanol nih.govchromatographyonline.com
Flow Rate0.2 - 0.5 mL/min nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardIsotopically-labeled analog of the analyte nih.govunc.edu

Stability Studies and Storage Conditions for Stearyldimethylbenzylammonium Chloride in Research Settings

Proper storage and handling are essential to maintain the integrity and stability of SDBAC.

Storage Conditions: For long-term storage of stock solutions, it is recommended to keep the compound in a sealed container, protected from moisture and light. medchemexpress.com Specific recommended conditions are storage at -80°C for up to 6 months or at -20°C for up to 1 month. medchemexpress.com For solid SDBAC, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. echemi.com Generally, the compound is stable to light and heat under these conditions. keruichemical.com

Chemical Stability and Degradation: SDBAC is a cationic surfactant that is stable in acidic conditions but not in alkaline conditions. keruichemical.com It is incompatible with strong oxidizing and reducing agents. echemi.commedchemexpress.com The primary degradation pathway for benzalkyl quaternary ammonium compounds in the environment is biodegradation. industrialchemicals.gov.au This process is thought to occur via a sequence of dealkylation, debenzylation, and demethylation. industrialchemicals.gov.au Studies on similar compounds have identified degradation products such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.govnih.govresearchgate.net The rate of biodegradation can be influenced by the length of the alkyl chain, with longer chains being more persistent. industrialchemicals.gov.au Photochemical degradation in surface waters is considered a slow process, with reactions with hydroxyl radicals being the dominant pathway. rsc.org

Table 3: Recommended Storage and Stability Information for SDBAC
ParameterCondition/InformationReference
Stock Solution Storage (Long-term)-80°C for up to 6 months medchemexpress.com
Stock Solution Storage (Short-term)-20°C for up to 1 month medchemexpress.com
General StorageStore in a dry, cool, well-ventilated place in a tightly sealed container, away from light. medchemexpress.comechemi.com
IncompatibilitiesStrong acids/alkalis, strong oxidizing/reducing agents. medchemexpress.com
Primary Degradation PathwayBiodegradation (N-dealkylation, N-debenzylation, N-demethylation). industrialchemicals.gov.aunih.gov
Known Degradation ProductsBenzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic Acid. nih.govresearchgate.net

Mechanisms of Action of Stearyldimethylbenzylammonium Chloride at the Molecular and Cellular Levels

Surface Activity and Interfacial Phenomena of Stearyldimethylbenzylammonium Chloride

As a cationic surfactant, stearyldimethylbenzylammonium chloride readily interacts with interfaces, significantly altering their properties. medchemexpress.com This surface-active nature is fundamental to its various applications.

The adsorption of stearyldimethylbenzylammonium chloride onto various surfaces is a complex process influenced by the nature of the substrate and the surrounding environment. The primary driving forces behind its adsorption include electrostatic interactions, hydrophobic interactions, and dispersion forces. researchgate.net

On negatively charged substrates, such as cellulose (B213188) and certain types of wood, the positively charged head group of the molecule is electrostatically attracted to the surface. researchgate.netresearchgate.net The long hydrophobic stearyl chain then interacts with non-polar regions of the substrate, further anchoring the molecule. Studies on similar alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) compounds have shown that adsorption is significantly higher on materials like greige cotton compared to bleached cotton, indicating that surface chemistry plays a crucial role. researchgate.net The presence of natural waxes and pectins in greige cotton provides more sites for hydrophobic and electrostatic interactions.

Research on the adsorption of didecyldimethylammonium chloride (a related QAC) onto cellulose and lignin (B12514952) demonstrated that adsorption is more pronounced on lignin, especially at higher pH levels. researchgate.net This suggests that the chemical composition of the substrate heavily influences the extent of adsorption. The adsorption process can be a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption), involving both weaker van der Waals forces and stronger ionic or covalent bond formation. nih.gov

Table 1: Factors Influencing Adsorption of Stearyldimethylbenzylammonium Chloride and Related QACs

FactorInfluence on AdsorptionSupporting Evidence
Substrate Chemistry Higher adsorption on substrates with more anionic sites and hydrophobic regions.Greige cotton adsorbs more ADBAC than bleached cotton. researchgate.net Lignin shows higher adsorption than cellulose. researchgate.net
pH of Solution Adsorption generally increases with higher pH on certain substrates.Increased adsorption of DDAC on lignin at higher pH. researchgate.net
Surfactant Concentration Increased concentration leads to greater adsorption until saturation.Total mass of ADBAC on cotton increases with concentration. researchgate.net
Alkyl Chain Length Longer alkyl chains can lead to stronger hydrophobic interactions.Longer chain BACs adsorb more effectively on powdered activated carbon. eeer.org

This table is interactive. Click on the headers to sort.

Like other surfactants, stearyldimethylbenzylammonium chloride molecules in an aqueous solution will initially accumulate at the air-water interface. As the concentration increases, a point is reached where the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form spherical or cylindrical aggregates called micelles. wikipedia.org This concentration is known as the critical micelle concentration (CMC). wikipedia.orgsigmaaldrich.com

The formation of micelles is a thermodynamically favorable process driven by the hydrophobic effect. The long stearyl chains cluster together in the core of the micelle, minimizing their contact with water, while the hydrophilic polar head groups form the outer shell, interacting with the surrounding water molecules. The CMC is a critical parameter as it often correlates with a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity. wikipedia.orgresearchgate.net

The CMC value is influenced by factors such as temperature, the presence of electrolytes, and the specific structure of the surfactant molecule, including the length of the alkyl chain. wikipedia.orgresearchgate.net Generally, for a homologous series of surfactants like benzalkonium chlorides, the CMC decreases as the length of the hydrophobic alkyl chain increases, due to stronger hydrophobic interactions that promote micelle formation at lower concentrations. researchgate.net

Antimicrobial Mechanisms of Stearyldimethylbenzylammonium Chloride

The antimicrobial activity of stearyldimethylbenzylammonium chloride is a key aspect of its utility and is primarily attributed to its interaction with and disruption of microbial cells. nih.gov

The primary target of stearyldimethylbenzylammonium chloride is the microbial cell membrane. nih.gov The initial step involves the electrostatic attraction between the positively charged cationic head of the surfactant and the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netnih.gov

Following this initial binding, the long, hydrophobic stearyl chain penetrates and integrates into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:

Increased Membrane Permeability: The integration of the surfactant molecules creates pores and defects in the membrane, leading to the leakage of essential intracellular components like ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids. nih.gov

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are located within or associated with the cell membrane. The structural perturbation caused by the surfactant can inhibit the function of these enzymes.

Beyond direct membrane damage, stearyldimethylbenzylammonium chloride can also interfere with essential cellular processes. Once the cell membrane is compromised, the surfactant molecules can enter the cytoplasm and interact with various intracellular targets.

While the primary mechanism is membrane disruption, studies on related benzalkonium chlorides (BACs) suggest that they can also inhibit key metabolic pathways. For instance, BACs have been shown to be metabolized by human hepatic cytochrome P450 enzymes, indicating their potential to interact with enzymatic systems. nih.gov In microorganisms, this could translate to the inhibition of enzymes involved in respiration, nutrient uptake, and biosynthesis.

The antimicrobial efficacy of benzalkonium chlorides is significantly influenced by the length of the n-alkyl chain. researchgate.net Comparative studies have shown that there is an optimal chain length for maximum bactericidal activity.

Generally, BACs with alkyl chain lengths of C12 (dodecyl), C14 (tetradecyl), and C16 (hexadecyl) exhibit higher bactericidal activity against a broad range of bacteria compared to those with shorter (C8, C10) or longer (C18, stearyl) chains. researchgate.net While stearyldimethylbenzylammonium chloride is an effective antimicrobial, its longer C18 chain may slightly reduce its activity against some bacterial species compared to its C12-C16 homologues. This is often attributed to a balance between the compound's water solubility and its ability to penetrate the bacterial cell wall and membrane. A very long alkyl chain can decrease water solubility and may hinder the molecule's ability to reach its target.

Interestingly, some studies have indicated that for certain applications, such as virucidal activity, the formation of micelles (which is more prevalent with longer-chain BACs at lower concentrations) can enhance efficacy by solubilizing the viral lipid envelope. researchgate.net However, for bactericidal activity against bacteria like E. coli, high activity can be observed even at concentrations below the CMC, suggesting that the action of individual surfactant molecules is also critical. researchgate.net

Table 2: Comparison of Properties of Benzalkonium Chloride Homologues

Compound NameAlkyl Chain LengthGeneral Antimicrobial ActivityKey Characteristics
Benzyldimethyldodecylammonium chlorideC12HighOften considered one of the most effective bactericidal homologues. researchgate.net
Benzyldimethyltetradecylammonium chlorideC14HighExhibits strong bactericidal activity. researchgate.net
Benzyldimethylhexadecylammonium chlorideC16HighEffective against a broad spectrum of microbes. researchgate.net
Stearyldimethylbenzylammonium chloride C18EffectiveLonger chain may slightly reduce bactericidal activity against some species compared to C12-C16 homologues, but can be highly effective in other applications. researchgate.net

This table is interactive. Click on the headers to sort.

Corrosion Inhibition Mechanisms of Stearyldimethylbenzylammonium Chloride on Metal Surfaces

Stearyldimethylbenzylammonium chloride is recognized as an effective corrosion inhibitor for metals, particularly for steel in acidic environments. medchemexpress.comresearchgate.net Its protective action is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This inhibition is a function of the compound's molecular structure, which includes a positively charged quaternary ammonium group, a long hydrophobic stearyl chain, and an aromatic benzyl group. This structure facilitates strong adsorption and the formation of a dense, protective film.

The primary mechanism involves the adsorption of the cationic surfactant molecules onto the metal surface. In acidic solutions, the metal surface tends to be positively charged, but it becomes negatively charged due to the specific adsorption of anions (like chloride ions) from the acid. The positively charged head of the stearyldimethylbenzylammonium cation then electrostatically adsorbs onto this negatively charged surface. Furthermore, the lone pairs of electrons on the nitrogen atom and the pi-electrons of the benzyl group can form coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface. The long hydrophobic stearyl (C18) chain then orients itself away from the surface, creating a barrier that repels water and corrosive species. rsc.org

The efficiency of an inhibitor is closely linked to its ability to adsorb onto and cover the metal surface. Studies on stearyldimethylbenzylammonium chloride demonstrate that its adsorption behavior on steel surfaces conforms to the Langmuir adsorption isotherm model. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with each active site on the surface holding one adsorbed molecule.

This adherence to the Langmuir model indicates that the adsorption process is primarily chemisorption, involving the formation of chemical bonds between the inhibitor and the metal surface. rsc.org The degree of surface coverage (θ) increases with the concentration of the inhibitor until a plateau is reached, corresponding to the formation of a complete monolayer. Research has shown that at an optimal concentration of 400 mg/L, stearyldimethylbenzylammonium chloride can achieve a corrosion inhibition efficiency of up to 98.1%. researchgate.net The hydrophobic nature of the resulting adsorption film, confirmed by water contact angle measurements, plays a crucial role in effectively retarding the penetration of corrosive media. researchgate.net

Electrochemical and surface analysis techniques provide direct evidence of the formation and effectiveness of the protective film.

Electrochemical Studies: Potentiodynamic polarization studies reveal that stearyldimethylbenzylammonium chloride acts as a mixed-type inhibitor. rsc.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor shifts the corrosion potential (Ecorr) slightly and significantly reduces the corrosion current density (Icorr). nih.gov Electrochemical Impedance Spectroscopy (EIS) measurements further support this, showing a substantial increase in the charge transfer resistance (Rct) in the presence of the inhibitor. This indicates that the adsorbed film impedes the flow of charge at the metal-solution interface, thereby slowing down the corrosion rate. nih.gov

Spectroscopic Investigations: Surface characterization techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) confirm the formation of a protective layer. SEM images of steel surfaces treated with the inhibitor show a much smoother morphology with significantly less corrosion damage compared to untreated surfaces exposed to the same corrosive environment. researchgate.netmdpi.com XPS analysis is used to determine the chemical composition of the surface film, providing evidence for the presence of the inhibitor's constituent elements (like nitrogen) on the metal surface, confirming its adsorption. researchgate.net

Table 1: Corrosion Inhibition Data for Stearyldimethylbenzylammonium Chloride

Parameter Finding Research Finding Reference
Inhibitor Type Mixed-Type (Suppresses both anodic and cathodic reactions) rsc.org
Adsorption Model Langmuir Adsorption Isotherm researchgate.net
Adsorption Type Primarily Chemisorption rsc.org
Optimal Concentration 400 mg/L researchgate.net
Maximum Inhibition Efficiency 98.1% researchgate.net
Effect on Charge Transfer Resistance Significantly increases, indicating a protective barrier nih.gov

Mechanisms in Fabric Softening and Anti-static Applications

Stearyldimethylbenzylammonium chloride, also known by the INCI name Stearalkonium Chloride, is a cationic surfactant widely utilized in hair conditioners and fabric softeners for its conditioning, softening, and anti-static properties. chemicalland21.comwikipedia.orgkeruichemical.com Its effectiveness stems from the amphiphilic nature of its molecules, which possess a positively charged, hydrophilic head and a long, nonpolar, hydrophobic tail.

The mechanism of action for both fabric softening and anti-static effects relies on the targeted adsorption of stearyldimethylbenzylammonium chloride onto the fabric surface. medcraveonline.comyeserchem.com

Most natural fibers, such as cotton, and many synthetic fibers acquire a negative surface charge when wet. ccsenet.org The positively charged hydrophilic head of the stearyldimethylbenzylammonium chloride molecule is electrostatically attracted to these negatively charged sites on the fabric's surface. ccsenet.orgresearchgate.net This strong ionic interaction causes the surfactant molecules to deposit and anchor themselves onto the fibers during the rinse cycle.

Once adsorbed, the molecules orient themselves with their long, hydrophobic stearyl chains pointing away from the fiber surface. medcraveonline.comyeserchem.com This creates a new, uniform surface layer of hydrocarbon chains. This molecular reorientation has two primary consequences:

Fabric Softening: The outward-facing hydrophobic layer acts as a lubricant, significantly reducing the coefficient of friction between individual fibers and yarns. medcraveonline.com This allows the fibers to slide past each other more easily, imparting a softer, smoother, and more pliable feel to the fabric. A secondary mechanism involves the prevention of cross-linking hydrogen bonds that form between cellulose fibers via bound water molecules during drying; the hydrophobic layer inhibits this process, which would otherwise lead to fabric stiffness. medcraveonline.comccsenet.org

Anti-static Effect: The buildup of static electricity is caused by the triboelectric effect, where friction between surfaces leads to a transfer of electrons and a separation of charge. wikipedia.org The adsorbed layer of stearyldimethylbenzylammonium chloride helps to dissipate this static charge in two ways. Firstly, the ionic nature of the hydrophilic head increases the electrical conductivity of the fiber surface. Secondly, the hydrophilic heads attract and bind a thin, invisible layer of moisture from the atmosphere. wikipedia.org This moisture layer further enhances surface conductivity, allowing any static charge to be safely and continuously dissipated, thus preventing static cling. yeserchem.com

Studies on the adsorption of similar cationic surfactants onto cotton have shown that the process is influenced by factors such as the specific characteristics of the cotton (greige vs. bleached) and the chemical properties of the solution, like pH and temperature. usda.govusda.gov This highlights the importance of the electrostatic interaction between the cationic surfactant and the anionic fabric substrate. researchgate.net

Advanced Applications and Research Directions for Stearyldimethylbenzylammonium Chloride

Material Science and Engineering Applications of Stearyldimethylbenzylammonium Chloride

The unique chemical structure of stearyldimethylbenzylammonium chloride, featuring a long hydrophobic alkyl chain and a positively charged benzyl-containing head group, allows it to interact with and modify a variety of materials. This has led to its use in creating specialized materials for environmental and biomedical purposes.

Natural zeolites are crystalline aluminosilicates with a porous structure and a net negative charge, giving them some capacity for cation exchange. medchemexpress.comnanobioletters.com However, their inherent hydrophilicity and negative surface charge limit their affinity for non-polar organic contaminants and anionic pollutants. mdpi.com To overcome these limitations, zeolites can be modified with cationic surfactants like stearyldimethylbenzylammonium chloride. researchgate.netresearchgate.net This modification process involves the exchange of the natural inorganic cations on the zeolite's external surface with the large organic cations of the surfactant. researchgate.net

The adsorption of stearyldimethylbenzylammonium chloride onto the zeolite surface transforms it from hydrophilic to hydrophobic. researchgate.net This altered surface property significantly enhances the zeolite's ability to adsorb non-polar organic molecules from water. researchgate.net The mechanism involves the formation of a surfactant layer on the zeolite surface. At concentrations below the critical micelle concentration (CMC), a monolayer may form, while at concentrations above the CMC, a bilayer can develop, creating an organic phase that facilitates the partitioning of organic pollutants. researchgate.net These surfactant-modified zeolites (SMZs) have shown great potential as low-cost, effective materials for decontaminating water and soil. nanobioletters.comresearchgate.net

The enhanced hydrophobic nature of zeolites modified with stearyldimethylbenzylammonium chloride makes them effective adsorbents for a variety of organic pollutants. Research has demonstrated that the adsorption capacity for pesticides increases with the hydrophobicity of the pesticide molecule when using zeolites modified with stearyldimethylbenzylammonium chloride. researchgate.net This indicates that the primary mechanism for removal is the partitioning of the hydrophobic pollutants into the organic layer created by the surfactant on the zeolite surface.

The effectiveness of these modified zeolites extends to other organic contaminants as well. Studies have shown that surfactant-modified zeolites can be used for the removal of a wide range of organic compounds, including benzene (B151609), toluene, ethylbenzene, xylene, and chlorophenols. researchgate.net The table below summarizes the adsorption capacities of various pollutants on modified zeolites, illustrating the broad applicability of this technology.

Table 1: Adsorption of Various Organic Pollutants by Surfactant-Modified Zeolites

Pollutant CategorySpecific ExamplesAdsorbentKey Findings
PesticidesVarious hydrophobic pesticidesStearyldimethylbenzylammonium chloride-modified zeoliteAdsorption increases with pesticide hydrophobicity. researchgate.net
Aromatic HydrocarbonsBenzene, Toluene, Ethylbenzene, Xylene (BTEX)Surfactant-modified zeoliteEffective removal from aqueous solutions. researchgate.net
Chlorinated PhenolsChlorophenolSurfactant-modified zeoliteEnhanced adsorption compared to unmodified zeolite. researchgate.net

This table is for illustrative purposes and synthesizes findings from multiple sources.

A critical aspect of the practical application of surfactant-modified zeolites is their stability and the potential for regeneration. Desorption of the surfactant from the zeolite surface is a concern as it can impact the long-term effectiveness of the adsorbent and potentially release the surfactant back into the environment. nih.gov Studies have highlighted the need to investigate the toxicity of any desorbed surfactant towards microorganisms in the environment. nih.gov

Regeneration of the modified zeolite, which involves removing the adsorbed pollutants to allow for reuse, is an area of ongoing research. The goal is to develop cost-effective and environmentally friendly regeneration methods that restore the adsorptive capacity of the material without causing significant degradation of the zeolite or the surfactant layer. The choice of regeneration technique often depends on the nature of the adsorbed pollutant and can include thermal, chemical, or biological methods.

Similar to zeolites, clays (B1170129) are another class of naturally occurring minerals that can be modified with surfactants like stearyldimethylbenzylammonium chloride to create organoclays. nih.govmdpi.com Clays, such as bentonite (B74815) and montmorillonite, have a layered structure and a net negative charge, making them suitable for cation exchange with cationic surfactants. mdpi.comnih.gov The intercalation of the large organic cations of stearyldimethylbenzylammonium chloride into the interlayer spaces of the clay increases the basal spacing and changes the surface from hydrophilic to hydrophobic. medchemexpress.comnih.gov

This modification significantly enhances the clay's ability to adsorb organic compounds. nih.gov Organoclays are effective adsorbents for a wide range of organic pollutants due to their increased surface area and the creation of a hydrophobic environment conducive to the partitioning of non-polar molecules. nih.govresearchgate.net The synthesis of organoclays is a promising approach in materials science for developing materials with novel adsorptive properties for environmental applications. researchgate.net

The table below presents data on the adsorption capacities of organoclays for a model organic pollutant, dibenzothiophene (B1670422) (DBT), demonstrating the enhanced performance of modified clays.

Table 2: Adsorption Capacity of Dibenzothiophene (DBT) on Various Organoclays

AdsorbentAdsorption Capacity (mg/g)
B-BTC70.8
B-BTB66
B-DSS61.2
B-BEHA55.2
Unmodified Bentonite< 45% removal

Data sourced from a study on the adsorptive desulfurization of fuel oil using organo-modified bentonite. nih.gov

The surface properties of biomedical materials are crucial for their performance and biocompatibility when implanted in the human body. nih.govrsc.org Unmodified material surfaces can lead to issues like protein adsorption, bacterial adhesion, and inflammatory responses. researchgate.net Surface modification is a key strategy to improve the biocompatibility of medical devices. nih.govrsc.org Stearyldimethylbenzylammonium chloride, in combination with other substances, has been explored for modifying the surfaces of medical articles to enhance their compatibility with blood and tissues.

Thrombus formation is a major concern for blood-contacting medical devices. google.com Heparin, a well-known anticoagulant, can be coated onto material surfaces to prevent blood clotting. google.com One method to create such a coating involves the use of a quaternary ammonium (B1175870) compound like stearyldimethylbenzylammonium chloride to form a complex with heparin.

The positively charged head group of stearyldimethylbenzylammonium chloride can ionically interact with the negatively charged heparin molecules. This complex can then be applied to the surface of a medical device. The long hydrophobic tail of the stearyldimethylbenzylammonium chloride helps to anchor the complex to the typically hydrophobic surfaces of many medical-grade polymers. While early methods using similar quaternary ammonium compounds like benzalkonium chloride showed some success, stability and leaching of the heparin complex were identified as challenges. google.com Research in this area focuses on creating more stable and durable heparinized coatings to improve the long-term safety and efficacy of medical devices. google.comsurmodics.com

Application in Nanomaterial Synthesis and Functionalization

The functionalization of nanomaterials involves modifying their surfaces to tune their properties for specific applications. researchgate.netaub.edu.lb Stearyldimethylbenzylammonium chloride serves as a key agent in this process, particularly for imparting new surface characteristics to inorganic nanomaterials.

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay minerals with a hollow tubular structure. google.com Their unique morphology makes them promising candidates for applications in adsorption and catalysis, but their effectiveness can be significantly enhanced through chemical modification. google.com

Recent research has demonstrated the successful modification of HNTs using stearyldimethylbenzylammonium chloride as a surfactant. wikipedia.org In one study, this modification process resulted in a significant change in the physical structure of the nanotubes. The inner diameter of the HNTs was nearly doubled, expanding from 11.35 nm to 20.12 nm. wikipedia.org This structural alteration directly improved the nanotubes' functional performance. The modified HNTs (MHNTs) showed a higher adsorption capacity for the mycotoxin zearalenone (B1683625) compared to unmodified nanotubes. wikipedia.org The increased internal space and the modified surface chemistry created by the cationic surfactant enhance the binding capabilities of the nanotubes, making them more effective as adsorbents for specific molecules. wikipedia.org

Research Findings on Halloysite Nanotube Modification

Parameter Unmodified HNTs Modified HNTs (MHNTs) Finding Source
Modifying Agent N/A Stearyldimethylbenzylammonium chloride wikipedia.org
Inner Diameter 11.35 nm 20.12 nm wikipedia.org
Adsorption Target Zearalenone Zearalenone wikipedia.org

Industrial Chemical Processes and Catalysis

In addition to environmental applications, stearyldimethylbenzylammonium chloride plays a crucial role in various industrial manufacturing processes, primarily as a phase-transfer catalyst (PTC) and a processing aid in the textile industry. wikipedia.orgkeruichemical.com

As a phase-transfer catalyst, it facilitates reactions between chemicals that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgwikipedia.org The compound acts as a shuttle, carrying a reactant from one phase to the other so the reaction can proceed. wikipedia.org This capability is due to its amphiphilic nature, possessing a water-soluble cationic head and a long, oil-soluble alkyl tail. This mechanism allows for faster reactions under milder conditions and can reduce the need for harsh organic solvents, aligning with green chemistry principles. wikipedia.orgbuchler-gmbh.com

Specific industrial applications include:

Desulfurization: It is used in refining as a "desulfurizing activator," where its phase-transfer capabilities likely aid in transporting an oxidizing agent into a fuel phase to react with and remove sulfur compounds. keruichemical.comwikipedia.org

Textile Industry: It functions as a leveling agent in the dyeing of acrylic fibers, ensuring uniform color application due to its affinity for the fiber. alibaba.comkeruichemical.com It is also used as a fabric softener, finishing agent, and antistatic agent, applications for which this class of compounds was originally developed. alibaba.commedchemexpress.com

Corrosion Inhibition: Studies have noted its effectiveness as an inhibitor for the corrosion of cold-rolled steel in certain acidic environments.

Organic Synthesis: As a PTC, it belongs to a class of catalysts used for fundamental organic reactions like esterification and Williamson ether synthesis, which are vital in the production of a wide range of chemicals and pharmaceuticals. littleflowercollege.edu.in

Summary of Industrial Applications

Industry Application Function Source(s)
Chemical Refining Desulfurization Phase-Transfer Catalyst / Activator keruichemical.comwikipedia.org
Textiles Dyeing Leveling Agent alibaba.comkeruichemical.com
Textiles Fabric Finishing Softener, Antistatic Agent alibaba.commedchemexpress.com
Metallurgy Metal Treatment Corrosion Inhibitor

Use as a Surfactant in Microemulsion-Based Reactions

Stearyldimethylbenzylammonium chloride has been identified as an effective surfactant for the creation of microemulsions, which are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant. researchgate.net These systems provide a unique reaction medium where immiscible reactants can be brought into close contact, enhancing reaction rates and yields. The amphiphilic nature of stearyldimethylbenzylammonium chloride, possessing both a long hydrophobic stearyl chain and a hydrophilic benzylammonium head, allows it to reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of microdroplets. researchgate.netrsc.org

In the context of chemical reactions, the use of stearyldimethylbenzylammonium chloride to form microemulsions offers a significant advantage by enabling better contact between phases. This can increase the efficiency of the reaction without the need for harmful organic solvents or phase-transfer catalysts, which are often not environmentally benign. researchgate.net The structure of the surfactant is crucial, as modifications such as the length of the hydrophobic tail can significantly influence the properties and stability of the microemulsion. nih.gov

Role in Adipic Acid Synthesis

A significant application of stearyldimethylbenzylammonium chloride as a microemulsion-forming surfactant is in the clean synthesis of adipic acid from cyclohexene (B86901). researchgate.net Adipic acid is a crucial industrial chemical, primarily used in the production of nylon-6,6 polyamide. climateactionreserve.org Traditional synthesis methods often involve harsh conditions and environmentally damaging reagents. nih.govnih.gov

Research has demonstrated a method for synthesizing adipic acid through the oxidation of cyclohexene using hydrogen peroxide in a microemulsion system generated by stearyldimethylbenzylammonium chloride. This process is conducted under relatively mild conditions (85 °C for 8 hours) and utilizes sodium tungstate (B81510) as a catalyst, avoiding the use of heavy metals. researchgate.net The microemulsion environment facilitates the interaction between the aqueous oxidant and the oily cyclohexene, leading to high yields of adipic acid (greater than 80%). researchgate.net This approach presents a more environmentally friendly alternative to conventional methods that may rely on phase-transfer catalysts like quaternary ammonium compounds that are not always eco-friendly. researchgate.netrsc.org The role of the surfactant is pivotal in creating the necessary reaction environment for the efficient conversion of cyclohexene to adipic acid. researchgate.net

Reaction ComponentRole
Stearyldimethylbenzylammonium chlorideSurfactant, forms a microemulsion
CyclohexeneOrganic reactant (oil phase)
Hydrogen PeroxideOxidizing agent (aqueous phase)
Sodium TungstateCatalyst

Agricultural and Plant Protection Research

In the agricultural sector, research has focused on the application of stearyldimethylbenzylammonium chloride for protecting plants from environmental stressors, particularly frost.

Mitigation of Frost Damage and Ice-Promoting Bacteria in Plants

Frost damage in sensitive plants is a significant agricultural concern. This damage often occurs when ice crystals form on the plant's exterior and propagate into the intercellular liquid, causing freezing and injury to the plant tissues, especially at temperatures between -2°C and -5°C. researchgate.net The formation of these initial ice crystals at temperatures just below freezing is often initiated by the presence of specific ice-promoting bacteria, namely Erwinia herbicola and Pseudomonas syringae, which are commonly found on the surfaces of plants. researchgate.netnih.gov

Stearyldimethylbenzylammonium chloride has been identified as a cationic quaternary ammonium surfactant that can effectively reduce the ice-promoting effects of these bacteria. researchgate.netnih.gov When applied to the above-ground portions of plants, it disrupts the ability of these bacteria to act as nuclei for ice crystal formation. This allows the water on the plant surfaces to supercool to lower temperatures (as low as -8°C) without freezing, thereby protecting the plant from frost damage. researchgate.net This method offers a targeted approach to frost protection by addressing a primary biological factor in ice nucleation on plant surfaces. researchgate.netnih.gov

Organism/FactorRole in Frost DamageEffect of Stearyldimethylbenzylammonium chloride
Erwinia herbicolaActs as a nucleus for ice crystal formation on plants. researchgate.netnih.govReduces the ice-promoting effect of the bacteria. researchgate.netnih.gov
Pseudomonas syringaeActs as a nucleus for ice crystal formation on plants. researchgate.netnih.govReduces the ice-promoting effect of the bacteria. researchgate.netnih.gov
Ice CrystalsPropagate into plant tissue, causing freezing injury. researchgate.netFormation is inhibited, allowing for supercooling of water on plant surfaces. researchgate.net

Ecotoxicology and Environmental Fate of Stearyldimethylbenzylammonium Chloride

Environmental Release and Distribution Pathways of Stearyldimethylbenzylammonium Chloride

The entry of Stearyldimethylbenzylammonium chloride into the environment is primarily linked to its widespread use in commercial and household products.

Stearyldimethylbenzylammonium chloride is a component in numerous formulations, including industrial and institutional cleaners, detergents, and products for paper and textile processing. It also serves as an antistatic agent and surfactant in hair care products like conditioners and cream rinses. Following the use of these products, the compound is typically discharged into wastewater systems, representing the main pathway for its environmental release. This "down-the-drain" disposal leads to its entry into wastewater treatment plants (WWTPs).

Once released into the environment, the distribution of Stearyldimethylbenzylammonium chloride is governed by its physicochemical properties. Fate modeling based on these properties provides insights into its behavior in different environmental compartments.

Volatility : The compound has a very low vapor pressure, estimated at 4.7 x 10⁻¹⁰ Pa. Consequently, volatilization from water or soil surfaces is not an important environmental fate process. epa.gov

Soil Mobility : The Soil Adsorption Coefficient (Koc) for Stearyldimethylbenzylammonium chloride has been estimated to be as high as 3 x 10⁷. This high value indicates that the compound is expected to be immobile in soil, binding strongly to soil particles and organic matter. epa.gov

Bioconcentration : An estimated Bioconcentration Factor (BCF) of 71 has been calculated. This value suggests a moderate potential for bioconcentration in aquatic organisms. epa.gov

Table 1: Environmental Fate Modeling Parameters for Stearyldimethylbenzylammonium Chloride
ParameterValueImplication
Vapor Pressure4.7 x 10⁻¹⁰ PaLow potential for volatilization
Soil Adsorption Coefficient (Koc)~3 x 10⁷Immobile in soil
Bioconcentration Factor (BCF)71Moderate potential for bioconcentration

Biodegradation and Abiotic Degradation of Stearyldimethylbenzylammonium Chloride in Environmental Compartments

The persistence of Stearyldimethylbenzylammonium chloride in the environment is influenced by both biological and non-biological degradation processes.

Stearyldimethylbenzylammonium chloride shows high removal rates during wastewater treatment. Studies have demonstrated significant biodegradation, with removal efficiencies often exceeding 90%. For instance, the Semi-Continuous Activated Sludge (SCAS) method and the OECD Confirmatory test have shown 94% and 95% degradation, respectively, for this compound. epa.gov This removal is a result of a combination of biodegradation and strong sorption to sewage sludge. Inherent biodegradability tests (OECD TG 301B and 301D) have confirmed that benzalkyl quaternary ammonium (B1175870) compounds are readily biodegradable, with one study showing 95.5% degradation in 28 days. europa.eu

Abiotic degradation pathways, such as hydrolysis and photolysis, are not considered significant for Stearyldimethylbenzylammonium chloride. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. epa.gov Furthermore, it does not absorb light in the environmental UV spectrum (wavelengths >290 nm), making direct photolysis in water or the atmosphere an unlikely degradation route. epa.gov

Ecotoxicological Assessment of Stearyldimethylbenzylammonium Chloride in Aquatic and Terrestrial Ecosystems

Stearyldimethylbenzylammonium chloride is classified as very toxic to aquatic life with long-lasting effects (H410). santos.com Its ecotoxicity is a key consideration in its environmental risk assessment. However, its strong tendency to bind to organic matter in wastewater sludge, soil, and sediments can mitigate its toxicity by reducing its bioavailability to organisms in the water column. epa.gov

Aquatic Ecotoxicity

The compound has been shown to be highly toxic to a range of aquatic organisms, including fish, invertebrates, and algae. The toxicity varies depending on the species and the specific alkyl chain length of the compound. Data from regulatory assessments for Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC) compounds provide representative values.

Table 2: Aquatic Ecotoxicity of Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) Compounds
Organism GroupSpeciesEndpointValue (mg/L)
FishOncorhynchus mykiss (Rainbow Trout)96h LC₅₀0.85
NOEC (Chronic)0.032
InvertebratesDaphnia magna (Water Flea)48h EC₅₀0.016
NOEC (Chronic)0.0042
AlgaePseudokirchneriella subcapitata72h EC₅₀0.049

LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. NOEC: No Observed Effect Concentration. Data is representative of the ADBAC category.

Terrestrial Ecotoxicity

Due to its strong adsorption to soil and sludge, terrestrial organisms can be exposed to Stearyldimethylbenzylammonium chloride, particularly when biosolids from wastewater treatment are applied to land.

Table 3: Terrestrial Ecotoxicity of Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) Compounds
Organism GroupSpeciesEndpointValue (mg/kg soil)
EarthwormEisenia fetida14d LC₅₀361
NOEC (Reproduction)32

LC₅₀: Lethal Concentration, 50%. NOEC: No Observed Effect Concentration. Data is representative of the ADBAC category.

Toxicity to Aquatic Organisms (Algae, Invertebrates, Fish)

Stearyldimethylbenzylammonium chloride is classified as very toxic to aquatic life, with the potential to cause long-lasting effects. echemi.com As part of the broader category of alkyl dimethyl benzyl ammonium chlorides (ADBACs), its ecotoxicological effects have been studied across various trophic levels. Research indicates that aquatic invertebrates are the most sensitive group to ADBACs, followed by fish and algae. epa.gov The toxicity is a result of the compound's surfactant properties, which can disrupt the cell membranes of aquatic organisms. epa.govhu.edu.jo

The results from acute and long-term ecotoxicity studies for the ADBAC C12-C16 category, which serves as a proxy for Stearyldimethylbenzylammonium chloride, demonstrate this toxicity. Aquatic plants are also affected in acute studies, with Lemna (duckweed) being the least sensitive group tested. epa.gov

Organism GroupToxicity EndpointSensitivity RankingSource
Invertebrates (e.g., Daphnia)EC50/LC50Most Sensitive epa.gov
FishLC50Intermediate Sensitivity epa.gov
AlgaeEC50Intermediate Sensitivity epa.gov
Aquatic Plants (e.g., Lemna)EC50Least Sensitive epa.gov

Potential for Bioaccumulation in Aquatic Organisms

The potential for Stearyldimethylbenzylammonium chloride to bioaccumulate in aquatic organisms is considered low. nih.govregulations.gov Bioaccumulation potential is often initially screened using the octanol-water partition coefficient (log Kₒw), with values greater than 3 triggering further assessment. nih.gov While specific data for this compound is limited, assessments of related QACs conclude they are not appreciably bioaccumulative. nih.gov

This low potential is primarily due to the compound's strong affinity for binding to organic matter. nih.gov Environmental fate modeling for the ADBAC category indicates that over 95% of the substance partitions into sediment, with the remainder found primarily in water. epa.gov This extensive binding to sediment and suspended solids significantly reduces the bioavailable fraction of the chemical in the water column, thereby limiting its uptake by aquatic organisms. epa.govnih.gov For related compounds like benzyl chloride, a low estimated bioconcentration factor (BCF) of 18 L/kg has been calculated, further suggesting a low likelihood of bioaccumulation. nih.gov

Environmental Impact of Stearyldimethylbenzylammonium Chloride and Related Quaternary Ammonium Compounds

The environmental impact of Stearyldimethylbenzylammonium chloride and other QACs extends to engineered systems like wastewater treatment plants and the potential formation of harmful disinfection byproducts.

Impact on Biological Treatment Processes and Microbial Communities

Quaternary ammonium compounds can have a significant inhibitory effect on the microbial communities that are essential for biological wastewater treatment. envirosim.com Due to their biocidal nature, QACs are not selective and can negatively impact the microorganisms responsible for breaking down organic matter and removing nutrients. hu.edu.joenvirosim.com

Specifically, QACs have been shown to inhibit the respiratory enzymes of microbes, which decreases the utilization rate of chemical oxygen demand (COD). hu.edu.joenvirosim.com The nitrification process, carried out by sensitive autotrophic nitrifying bacteria (AOB/NOB), is particularly vulnerable. Total inhibition of nitrification has been observed at QAC concentrations of 2 mg/L. hu.edu.jobiologicalwasteexpert.com Higher concentrations, typically greater than 50 mg/L, have been reported to inhibit heterotrophic denitrification and anaerobic degradation processes. hu.edu.joenvirosim.com A sudden influx, or "slug load," of QACs into a treatment facility can severely disrupt or even eliminate the biological treatment process. cwea.org Long-term exposure may also lead to a reduction in microbial community diversity, favoring the growth of QAC-resistant microbes. researchgate.net

Biological ProcessInhibitory Concentration of QACsEffectSource
Nitrification≥ 2 mg/LSignificant to total inhibition hu.edu.joenvirosim.combiologicalwasteexpert.com
Denitrification> 50 mg/LInhibition of heterotrophic denitrification hu.edu.jo
Anaerobic Digestion50 mg/LReduced methane production envirosim.com
Overall Microbial RespirationVariesDecreased COD utilization rate hu.edu.joenvirosim.com

Formation of Nitrosamines and Other Transformation Products

A significant environmental concern associated with QACs is their potential to act as precursors for the formation of N-nitrosamines, a class of compounds that are reasonably anticipated to be human carcinogens. hu.edu.joacs.org Stearyldimethylbenzylammonium chloride, containing both a tertiary amine structure and a benzyl group, is relevant to this issue. acs.org

During water treatment processes that use chloramination for disinfection, QACs can degrade to form secondary and tertiary amines. acs.orgresearchgate.net These amines can then react with chloramines to form N-nitrosamines, such as N-Nitrosodimethylamine (NDMA). hu.edu.joacs.org While the yield of nitrosamines from QACs is substantially lower than from direct secondary amine precursors, their widespread use and high loading into wastewater systems make them potentially significant contributors to nitrosamine formation. acs.orgresearchgate.net Benzylated quaternary amines, in particular, have been identified as potent precursors. researchgate.net

Regulatory Science and Environmental Risk Assessment of Stearyldimethylbenzylammonium Chloride

The environmental risk assessment of chemicals like Stearyldimethylbenzylammonium chloride is a structured process conducted by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). nih.govmst.dk This process evaluates the potential for adverse environmental effects by comparing the predicted exposure of a substance with the concentration at which it is not expected to cause harm. nih.gov

The standard approach involves calculating a Risk Characterization Ratio (RCR), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). mst.dk An RCR value below 1 suggests that adverse effects are unlikely. mst.dk

Predicted No-Effect Concentration (PNEC): This is derived from ecotoxicity data (e.g., LC50, EC50) from studies on organisms like algae, invertebrates, and fish. Due to the high toxicity of Stearyldimethylbenzylammonium chloride to aquatic life, its PNEC value is low. nih.govmst.dk

Predicted Environmental Concentration (PEC): This is the estimated concentration of the chemical in various environmental compartments (water, sediment, soil) based on its usage, release patterns, and fate properties. nih.gov

For Stearyldimethylbenzylammonium chloride and other ADBACs, a critical factor in the risk assessment is their strong sorption to solids. nih.gov This property means that a large portion of the chemical is removed from the water phase during wastewater treatment by binding to sewage sludge. nih.govresearchgate.net Any amount that reaches surface waters is likely to rapidly bind to suspended solids or sediment, reducing the concentration of freely dissolved, bioavailable chemical in the water column. nih.govresearchgate.net This behavior lowers the PEC in water, which helps to mitigate the risk despite the compound's high intrinsic toxicity. nih.gov However, because the compound accumulates in sediment, environmental risk assessments may conclude that a risk of adverse effects to sediment-dwelling organisms cannot be excluded. mst.dk

Antimicrobial Resistance and Stearyldimethylbenzylammonium Chloride

Mechanisms of Microbial Resistance to Quaternary Ammonium (B1175870) Compounds

Microorganisms can resist QACs through several intrinsic and acquired mechanisms, often involving the bacterial cell envelope or the active expulsion of the antimicrobial agent. nih.gov

A primary mechanism of resistance to QACs involves efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the microbial cell. nih.gov These pumps prevent QACs from reaching their intracellular targets at effective concentrations. nih.govnih.gov Key efflux pump systems are encoded by qac genes, which are often located on mobile genetic elements, allowing for their transfer between bacteria. nih.govacs.org These systems are a significant cause of reduced susceptibility to QACs. researchgate.net While some research suggests that for certain bacteria like methicillin-resistant Staphylococcus aureus (MRSA), efflux pumps may not be the main driver of QAC resistance, they are widely recognized as a crucial resistance mechanism in many bacteria. nih.govnih.gov

Table 1: Major Efflux Pump Families Involved in QAC Resistance

Efflux Pump Family Energy Source Known QAC Substrates Bacterial Examples
Major Facilitator Superfamily (MFS) Proton Motive Force Benzalkonium chloride, Cetylpyridinium chloride Staphylococcus aureus (QacA/B), Escherichia coli
Small Multidrug Resistance (SMR) Family Proton Motive Force Benzalkonium chloride, Ethidium bromide Staphylococcus aureus (Smr), Escherichia coli (EmrE)
Resistance-Nodulation-Division (RND) Family Proton Motive Force Various QACs Pseudomonas aeruginosa (Mex), Acinetobacter baumannii (Ade)
ATP-Binding Cassette (ABC) Superfamily ATP Hydrolysis Various QACs Staphylococcus aureus

Bacteria can alter the composition of their cell membranes to reduce the entry of QACs. nih.gov Modifications to the fatty acid and phospholipid content of the cytoplasmic membrane can decrease its permeability to these cationic compounds. researchgate.net This change hinders the initial electrostatic attraction and subsequent intercalation of stearyldimethylbenzylammonium chloride into the membrane, thereby reducing its effectiveness. nih.govrsc.org Gram-negative bacteria are naturally less susceptible to QACs than Gram-positive bacteria due to their outer membrane, which acts as a permeability barrier. nih.govrsc.org

Biofilm formation is a significant strategy for microbial resistance to disinfectants. tandfonline.comcabidigitallibrary.org Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, limiting the penetration of antimicrobials like stearyldimethylbenzylammonium chloride. tandfonline.comtandfonline.com The altered physiological state of bacteria within biofilms, including slower growth rates, also contributes to their increased resistance compared to their free-floating counterparts. tandfonline.comnih.gov This sessile mode of growth can lead to tolerance, which is a physiological adaptation, rather than a genetically acquired resistance. tandfonline.com The dense structure of biofilms and the chemical interactions between the biocide and the EPS matrix can significantly hamper the efficacy of disinfectants. tandfonline.com

Resistance to QACs is frequently encoded by genes that can be transferred between bacteria. nih.gov These resistance genes, such as the qac genes that code for efflux pumps, are often found on mobile genetic elements like plasmids and transposons. acs.orgfrontiersin.org This allows for the rapid spread of resistance through bacterial populations via horizontal gene transfer. frontiersin.org The qac genes are named for their primary substrate, quaternary ammonium compounds, but can also confer resistance to other cationic compounds. doaj.orgagriculturejournals.czresearchgate.net Plasmids of the IncP-1 group, for example, are known to carry genes that confer resistance to a wide range of antibiotics and QACs and can be transferred among various Gram-negative bacteria. frontiersin.org

Cross-Resistance to Antibiotics Induced by Stearyldimethylbenzylammonium Chloride Exposure

A major public health concern is that the use of QACs can lead to cross-resistance to essential antibiotics. nih.gov The mechanisms that provide resistance to stearyldimethylbenzylammonium chloride, particularly broad-spectrum efflux pumps, can also expel various classes of antibiotics. nih.govyoutube.com

Exposure to low, non-lethal (subinhibitory) concentrations of QACs can select for bacteria with resistance mechanisms and encourage the spread of resistance genes. nih.govnih.gov Studies have demonstrated that long-term exposure to subinhibitory levels of benzalkonium chloride (BAC), a compound closely related to stearyldimethylbenzylammonium chloride, can lead to increased resistance not only to BAC but also to various antibiotics. mdpi.comnih.gov This phenomenon, known as co-selection, often occurs when genes for QAC resistance and antibiotic resistance are located on the same mobile genetic element. nih.govnih.govresearchgate.net For example, exposure to subinhibitory concentrations of QACs has been shown to promote the conjugative transfer of plasmids carrying antibiotic resistance genes. nih.govresearchgate.net Research has also shown that such exposure can induce the expression of efflux pump genes, leading to reduced susceptibility to multiple drugs. nih.govnih.gov

Table 2: Examples of Studies on Subinhibitory QAC Exposure and Cross-Resistance

Bacterial Species QAC Studied Observed Effect Associated Antibiotic Resistance Reference
Staphylococcus epidermidis, Klebsiella pneumoniae, Pseudomonas aeruginosa Benzalkonium chloride (BAC) Increased MICs to BAC after repeated sublethal exposure. Development of cross-resistance to various antibiotics. mdpi.com
Staphylococcus spp. Benzalkonium chloride Increased MIC values to the disinfectant. Increased expression of genes conferring resistance to tetracycline (B611298) and methicillin. nih.gov
Salmonella spp. Benzalkonium chloride Induction of biofilm production. Increased resistance to antibiotics due to protective effects of the biofilm. mdpi.com
Acinetobacter baumannii Chlorhexidine (a biocide) Increased expression of RND family efflux pump promoters. Potential for increased resistance to antibiotics expelled by these pumps. nih.gov
Staphylococcus epidermidis Various antibiotics Evolution of resistance to one antibiotic. Cross-resistance and collateral sensitivity to other antibiotics. nih.gov

Monitoring and Surveillance of Stearyldimethylbenzylammonium Chloride Resistance in Environmental and Clinical Settings

Effective monitoring and surveillance are crucial for understanding the prevalence and spread of resistance to Stearyldimethylbenzylammonium chloride. These efforts are necessary to inform public health policies, infection control guidelines, and environmental protection measures.

Environmental Surveillance:

Environmental monitoring focuses on detecting the presence of Stearyldimethylbenzylammonium chloride and resistant microorganisms in various environmental compartments, particularly in wastewater and surface waters. Wastewater treatment plants are significant reservoirs where QACs, after consumer and industrial use, accumulate and can promote antibiotic resistance. rsc.org The sub-inhibitory concentrations of QACs found in these environments may contribute to the selection and proliferation of resistant bacterial strains. rsc.org

A key aspect of environmental surveillance is the development of sensitive analytical methods to detect and quantify Stearyldimethylbenzylammonium chloride and its homologues in environmental samples. One such method involves solid-phase extraction followed by high-performance liquid chromatography/ion trap mass spectrometry (LC/MS) and tandem mass spectrometry (MS/MS). nih.gov This technique allows for the detection of related compounds like benzalkonium chlorides at very low concentrations. nih.gov For instance, studies have detected concentrations of benzalkonium chlorides (C12, C14, and C16) in surface water samples downstream from wastewater treatment plant discharges, indicating their persistence in the environment. nih.gov

Interactive Data Table: Detection of Benzalkonium Chloride Homologues in Surface Water

HomologueConcentration Range (µg/L)
C12-BAC1.2 - 10.5
C14-BAC2.5 - 15.8
C16-BAC0.8 - 10.3

This table is based on data for closely related benzalkonium chloride compounds and illustrates the levels at which these substances can be found in the environment. nih.gov

The presence of these compounds in aquatic environments highlights the need for ongoing surveillance to assess the potential for resistance development in environmental bacteria.

Clinical Surveillance:

In clinical settings, surveillance for resistance to Stearyldimethylbenzylammonium chloride is often integrated into broader antimicrobial resistance surveillance programs. frontiersin.org While specific routine monitoring for resistance to this particular QAC may not be standard, clinical microbiology laboratories play a key role in identifying trends in disinfectant resistance among clinically relevant pathogens. nih.gov

The focus in clinical surveillance is on isolates from patients, particularly from hospital environments where disinfectant use is high. The persistence of pathogens like Listeria monocytogenes in food processing environments, despite cleaning and disinfection, suggests a potential link to reduced susceptibility to QACs. frontiersin.org The mechanisms of resistance in clinical isolates can be complex, involving efflux pumps that actively remove the disinfectant from the bacterial cell. frontiersin.org

Surveillance in clinical settings involves:

Phenotypic Testing: Determining the minimum inhibitory concentration (MIC) of Stearyldimethylbenzylammonium chloride for bacterial isolates.

Genotypic Analysis: Identifying genes associated with QAC resistance, such as those encoding efflux pumps.

Data from such surveillance can help in understanding the prevalence of resistance and informing infection control practices within healthcare facilities.

Strategies to Mitigate the Development and Spread of Resistance

Mitigating the development and spread of resistance to Stearyldimethylbenzylammonium chloride requires a multi-faceted approach that includes responsible use, exploration of alternative technologies, and further research.

One of the primary strategies is to avoid the use of sub-inhibitory concentrations of QACs, which can create selective pressure for the development of resistance. rsc.org This involves adhering to recommended concentrations and contact times for disinfection.

Further research is also needed to understand the relationship between the chemical structure of different QACs and their potential to induce antibiotic resistance. rsc.org This knowledge could guide the development of new disinfectant formulations with a lower propensity for selecting for resistance.

Given the concerns about resistance to chemical disinfectants like Stearyldimethylbenzylammonium chloride, there is growing interest in alternative disinfection technologies. Photoinactivation is a promising non-chemical approach. rsc.org

Photoinactivation utilizes light, often in combination with a photosensitizing agent, to generate reactive oxygen species (ROS) that are highly toxic to microorganisms. rsc.org This method has several advantages:

Broad-Spectrum Activity: It is effective against a wide range of bacteria, including those that are resistant to conventional antibiotics and disinfectants. rsc.org

Low Potential for Resistance: To date, there is no evidence of bacteria developing resistance to photoinactivation therapy. rsc.org The mechanism of action, which involves oxidative damage, is less specific than the target sites of many chemical disinfectants, making it more difficult for bacteria to develop resistance. rsc.org

Efficacy Against Biofilms: Photoinactivation has been shown to be effective in reducing biofilms, which are often tolerant to chemical disinfectants. rsc.org

Other alternatives to QACs include disinfectants based on active ingredients such as hydrogen peroxide, alcohols (isopropyl alcohol or ethanol), and organic acids like citric acid and lactic acid. nih.gov These alternatives can be suitable for various applications and may present a lower risk of promoting antimicrobial resistance. nih.gov

Advanced Analytical Methodologies for Stearyldimethylbenzylammonium Chloride

Quantitative Analysis in Environmental Samples (Water, Soil, Biosolids)

Quaternary ammonium (B1175870) compounds (QACs) like stearyldimethylbenzylammonium chloride are discharged into wastewater systems, leading to their presence in treated effluent, surface waters, and biosolids. nih.gov Their cationic nature causes them to sorb strongly to sewage sludge and soil particles. nih.gov The analysis of these compounds in environmental matrices is challenging due to low concentrations and complex matrix interference. ykcs.ac.cn

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary technique for the quantitative analysis of QACs in environmental samples. rsc.org For instance, a method for determining benzalkonium chloride (BAC) homologues, including the C18 variant (stearyldimethylbenzylammonium chloride), in environmental water utilizes ultra-high performance liquid chromatography-quadrupole/electrostatic field Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). ykcs.ac.cn This method allows for accurate quantification and can distinguish the target analyte from matrix interferences. ykcs.ac.cn

Studies have documented the presence of various benzalkonium chlorides in environmental compartments. A US Geological Survey study found benzalkonium chloride concentrations in surface water downstream from wastewater treatment plants ranging from 1.2 to 36.6 micrograms per liter (µg/L). ca.gov Due to their usage patterns, QACs are widely detected in sewage sludge and sediments. ca.gov The biodegradation of ADBAC compounds varies with alkyl chain length; C16 and C18 ADBACs show virtually no biodegradation in standard tests, leading to their accumulation in biosolids. nih.gov

Table 1: Quantitative Analysis of Benzalkonium Chlorides (including Stearyldimethylbenzylammonium) in Environmental Samples

Sample MatrixAnalytical MethodKey Findings & ConcentrationsReference
Environmental Water (Surface Water, Groundwater)UHPLC-Q-Orbitrap HRMSDetection limits ranged from 0.03 to 0.06 μg/L. Recoveries were between 86.7% and 111.2%. ykcs.ac.cn
Surface Water (downstream from WWTPs)LC-MSConcentrations of total benzalkonium chlorides ranged from 1.2 to 36.6 μg/L. ca.gov
Wastewater Biosolids/SludgeVarious (LC-MS based)High removal (94-100%) from wastewater primarily through sorption to sludge. C18 ADBAC is resistant to biodegradation. nih.gov
Foodstuffs (Pork, Beer, Liver, etc.)HPLC-MS/MSLimit of quantification was 10.00 μg/L. Recoveries at spiked levels ranged from 76.8% to 102.5%. rsc.org

Bioanalytical Methods for Stearyldimethylbenzylammonium Chloride in Biological Matrices

Bioanalysis involves the quantitative determination of a target analyte in complex biological samples such as plasma, serum, urine, or tissues. cuni.czresearchgate.net For QACs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and reliability for routine analysis. cuni.cznih.gov

Developing a robust bioanalytical method involves several critical steps, including sample preparation, chromatographic separation, and sensitive detection. cuni.cz Sample preparation is crucial for removing interferences from the biological matrix. Techniques like solid-phase extraction (SPE), particularly using weak cation-exchange cartridges, are effective for purifying and concentrating QACs from serum and urine. nih.gov The aging of biological matrices can also affect method performance by influencing selectivity, stability, and recovery of the analyte. bioanalysis-zone.com

A comprehensive LC-MS/MS method has been developed for the determination of 30 different QACs, including 7 BACs and their metabolites, in human serum and urine. nih.gov This method utilizes isotopically labeled internal standards to ensure accuracy and precision. While parent BACs were not found in urine, their ω-hydroxy and ω-carboxylic acid metabolites were detected, indicating metabolic transformation in the body. nih.gov Derivatization with reagents like benzoyl chloride can also be employed to improve the analysis of certain small molecules in biological samples by enhancing their chromatographic retention and mass spectrometric sensitivity. chromatographyonline.comresearchwithrowan.com

Table 2: Bioanalytical LC-MS/MS Methods for Quaternary Ammonium Compounds

Biological MatrixSample PreparationAnalytical TechniqueMethod DetailsReference
Human Serum and UrineSolid-Phase Extraction (SPE) with weak cation-exchange cartridgesLC-MS/MSDetermines 30 QACs, including BACs and metabolites. Method Limits of Detection (MLODs) were 0.002–0.42 ng/mL. nih.gov
General Biological Fluids/TissuesVarious (e.g., liquid-liquid extraction, SPE)LC-MS/MSA primary method for routine analysis of drugs and metabolites, requiring careful method development and validation. cuni.czresearchgate.net
General Biological SamplesDerivatization with Benzoyl ChlorideLC-MS/MSImproves sensitivity and selectivity for polar small molecules by altering their chemical properties for better analysis. chromatographyonline.comresearchwithrowan.com

Speciation and Isomer Analysis of Quaternary Ammonium Compounds

Commercial QAC products are often complex mixtures of homologues with different alkyl chain lengths. american.edu The specific alkyl chain length and the associated counter-ion can influence the compound's physical, chemical, and toxicological properties. nih.gov Therefore, analytical methods that can distinguish between these different species and isomers are essential.

Pyrolysis-gas chromatography (Py-GC) is a viable technique for analyzing complex QAC mixtures. american.edu In the hot injector port of a gas chromatograph, the non-volatile QAC undergoes a Hofmann elimination to yield a tertiary amine, which can then be separated and identified by GC, often coupled with mass spectrometry (GC-MS) to confirm the structures. american.edu This method allows for the determination of the carbon chain lengths attached to the nitrogen atom. american.edu A significant advantage of Py-GC/MS is its ability to simultaneously analyze both the QAC cation and the halide counter-ion (e.g., chloride or bromide) from a single injection. nih.gov

Other techniques have also been developed for the separation of QACs. Non-aqueous capillary electrophoresis (NACE) with indirect ultraviolet detection offers an alternative for analyzing multiple QACs, including those with different chain lengths. mdpi.com For direct identification without fragmentation, plasma desorption mass spectrometry (PDMS) can be used, which takes advantage of the permanent positive charge on the quaternary ammonium moiety. researchgate.net

Table 3: Analytical Techniques for Speciation and Isomer Analysis of QACs

Analytical TechniquePrincipleApplication to QACsReference
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)Thermal decomposition (Hofmann elimination) of QAC into a volatile tertiary amine prior to GC separation and MS detection.Determines alkyl chain lengths and allows for simultaneous analysis of the cation and halide counter-ion. american.edunih.gov
Non-Aqueous Capillary Electrophoresis (NACE)Separation based on electrophoretic mobility in a non-aqueous buffer.Successfully separates mixtures of single and double long-chain QACs. mdpi.com
Plasma Desorption Mass Spectrometry (PDMS)Ionization of non-volatile compounds using fission fragments from 252Cf, followed by time-of-flight mass analysis.Rapid and sensitive identification of intact quaternary ammonium compounds in purified extracts. researchgate.net

Future Research Perspectives for Stearyldimethylbenzylammonium Chloride

Development of Novel Stearyldimethylbenzylammonium Chloride Derivatives with Enhanced Properties

The industrial synthesis of SDBAC typically involves the reaction of stearyldimethylamine with benzyl (B1604629) chloride. scconline.org While effective, this process opens avenues for the development of novel derivatives with improved properties. Future research could focus on modifying the structure of SDBAC to enhance its desirable characteristics, such as antimicrobial efficacy, while minimizing its environmental persistence and toxicity.

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govnih.govrsc.org By systematically altering the alkyl chain length, the substituents on the benzyl group, or even the quaternary ammonium (B1175870) head group, researchers can investigate how these modifications affect the compound's performance and environmental profile. For instance, introducing functional groups that are more susceptible to enzymatic or photolytic degradation could lead to derivatives that are less persistent in the environment.

The primary objective of developing novel derivatives would be to create compounds with a more favorable "benefit-to-risk" ratio. This includes derivatives with:

Enhanced biodegradability: Incorporating ester or amide linkages could provide "weak spots" for microbial degradation.

Reduced toxicity to non-target organisms: Modifications could be designed to decrease the interaction of the molecule with the cells of aquatic organisms or beneficial soil microbes.

Increased specificity: Derivatives could be tailored to be more effective against specific target microorganisms, potentially reducing the required application concentrations.

Improved performance in complex matrices: Research could aim to develop derivatives that maintain their efficacy in the presence of organic matter or other interfering substances commonly found in industrial and environmental settings.

A hypothetical example of a research direction could be the synthesis of a series of SDBAC analogs where the benzyl group is replaced with other aromatic moieties or the stearyl chain is modified to include ether or ester functionalities. The antimicrobial activity, biodegradability, and ecotoxicity of these new compounds would then be systematically evaluated to identify lead candidates for further development.

In-depth Mechanistic Studies of Environmental Interactions

While it is known that SDBAC, like other quaternary ammonium compounds (QACs), interacts with the environment through sorption and biodegradation, the precise mechanisms of these interactions require more detailed investigation. nih.gov

Biodegradation Pathways:

Studies on similar benzyl-containing QACs have shown that biodegradation can be initiated by the cleavage of the C-N bond, specifically the bond between the long alkyl chain and the nitrogen atom. nih.govresearchgate.net This initial step often leads to the formation of benzyldimethylamine, which can be further degraded through demethylation to benzylamine, followed by conversion to benzaldehyde (B42025) and ultimately benzoic acid. nih.govresearchgate.net Future research should confirm if this pathway is dominant for SDBAC and investigate the specific enzymes and microbial consortia responsible for each step. Understanding the rate-limiting steps in this degradation pathway is crucial for predicting the environmental persistence of SDBAC.

Sorption Mechanisms:

SDBAC exhibits a strong tendency to adsorb to soil, sediment, and sewage sludge, which significantly influences its environmental fate and bioavailability. nih.gov The primary mechanism is believed to be cation exchange, where the positively charged SDBAC molecule binds to negatively charged sites on soil minerals and organic matter. However, the role of other interactions, such as hydrophobic partitioning of the long stearyl chain, needs to be quantified. In-depth studies using advanced analytical techniques like solid-state NMR and molecular modeling could provide a more detailed picture of the binding mechanisms at the molecular level. This knowledge is essential for developing accurate models of SDBAC transport and fate in the environment.

Integrated Risk Assessment Approaches Considering Environmental Persistence and Resistance

A comprehensive understanding of the environmental risks posed by SDBAC requires an integrated assessment that considers not only its persistence and toxicity but also the potential for inducing antimicrobial resistance. researchgate.net

Environmental Persistence and Ecotoxicity:

Data on the persistence of SDBAC can be conflicting, with some tests showing limited degradation while others indicate high levels of removal in wastewater treatment systems, primarily through a combination of biodegradation and sorption. echemi.comchemicalbook.com Future risk assessments should move beyond standardized laboratory tests to incorporate more environmentally relevant conditions. This includes studying the degradation of SDBAC in complex matrices like soil and sediment and under varying redox conditions. Furthermore, the toxicity of SDBAC to a wider range of aquatic and terrestrial organisms, including those at different trophic levels, needs to be evaluated to refine ecological hazard assessments. nih.gov

Antimicrobial Resistance:

A significant concern with the widespread use of QACs is the potential for the development and spread of antimicrobial resistance. nih.gov Bacteria can develop resistance to SDBAC through mechanisms such as the expression of efflux pumps that actively remove the compound from the cell. There is also evidence suggesting that resistance to QACs can be linked to resistance to certain antibiotics. nih.gov Future research must focus on:

Investigating the specific genetic and molecular mechanisms of SDBAC resistance in environmentally relevant bacteria.

Determining the concentrations of SDBAC in the environment that are sufficient to select for resistant microbial populations.

Assessing the potential for cross-resistance and co-selection of antibiotic resistance in environments contaminated with SDBAC.

An integrated risk assessment framework would combine data on environmental concentrations, persistence, ecotoxicity, and antimicrobial resistance to provide a more holistic view of the potential risks associated with SDBAC use.

Sustainable Synthesis and Application Strategies

Future research should prioritize the development of more sustainable approaches to the synthesis and application of SDBAC to minimize its environmental footprint.

Sustainable Synthesis:

The current synthesis of SDBAC involves the use of benzyl chloride, a reactive and potentially hazardous chemical. "Green chemistry" principles could be applied to develop alternative synthetic routes that are safer and more environmentally friendly. google.com This could involve:

Use of renewable feedstocks: Exploring the use of bio-based starting materials for the synthesis of the alkyl chain or the benzyl group.

Catalytic methods: Developing highly efficient catalytic systems to replace stoichiometric reagents, thereby reducing waste generation.

Safer solvents and reaction conditions: Investigating the use of water or other green solvents and exploring energy-efficient reaction conditions, such as microwave-assisted synthesis. google.com

A patent for a greener synthesis of a similar quaternary ammonium salt, tetradecyl-dimethyl-benzyl ammonium chloride, highlights the potential for reducing organic solvent consumption and reaction times through microwave-assisted synthesis. google.com

Sustainable Application:

Beyond synthesis, research is needed to optimize the application of SDBAC to reduce its release into the environment. This could include:

Development of controlled-release formulations: Encapsulating SDBAC in a matrix that releases it slowly over time could improve its efficiency and reduce the amount needed for a given application.

Investigating synergistic combinations: Combining SDBAC with other antimicrobial agents could lead to synergistic effects, allowing for lower concentrations of each compound to be used.

Implementing best management practices: Promoting the responsible use and disposal of SDBAC-containing products in industrial and consumer settings to minimize their entry into wastewater systems.

Computational Chemistry and Modeling for Predicting SDBAC Behavior and Interactions

Computational chemistry and molecular modeling offer powerful tools for predicting the properties, behavior, and environmental interactions of SDBAC, thereby guiding experimental research and risk assessment efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models can be developed to predict the biological activity, toxicity, and physicochemical properties of SDBAC and its derivatives based on their molecular structure. nih.govimrpress.comyoutube.com By establishing a mathematical relationship between molecular descriptors (e.g., hydrophobicity, electronic properties, and steric factors) and a particular endpoint, QSAR can be used to:

Screen virtual libraries of novel SDBAC derivatives to identify candidates with enhanced efficacy and reduced toxicity before they are synthesized.

Predict the environmental fate properties of SDBAC, such as its potential for bioaccumulation and its sorption to soil and sediment.

Gain insights into the structural features of SDBAC that are most important for its antimicrobial activity and its interaction with environmental targets.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a detailed, atomistic-level view of the dynamic behavior of SDBAC and its interactions with its surroundings. researchgate.netresearchgate.netrsc.orgnih.govfrontiersin.org These simulations can be used to:

Investigate the mechanism of SDBAC interaction with bacterial cell membranes, which is crucial for understanding its antimicrobial action.

Model the sorption of SDBAC onto mineral and organic surfaces in soil and sediment, providing insights into the binding energies and conformations.

Study the aggregation behavior of SDBAC in solution and its interaction with other molecules, which can influence its bioavailability and transport in the environment.

By integrating these computational approaches with experimental data, a more comprehensive and predictive understanding of SDBAC's lifecycle can be achieved, paving the way for the design of safer and more sustainable alternatives.

Q & A

Q. What are the recommended methods for synthesizing and purifying SDBAC in laboratory settings?

SDBAC synthesis typically involves quaternization reactions between stearyldimethylamine and benzyl chloride. Post-reaction, purification is critical to remove byproducts like diethylammonium chloride and excess amines. A standard protocol includes:

  • Washing with water : Multiple aqueous washes to eliminate hydrophilic impurities (e.g., unreacted diethylamine) .
  • Solvent extraction : Use of organic solvents (e.g., dichloromethane) to isolate SDBAC from the aqueous phase.
  • Recrystallization : Ethanol or acetone can refine purity.
    Validate purity using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most reliable for characterizing SDBAC purity and structural integrity?

Key methods include:

  • High-performance liquid chromatography (HPLC) : Quantifies purity by separating SDBAC from contaminants. Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., benzyl protons at δ 7.3–7.5 ppm, methyl groups on nitrogen at δ 3.0–3.2 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (424.15 g/mol) with electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data from different in vivo models exposed to SDBAC?

Discrepancies in toxicity studies (e.g., dermal irritation in rabbits vs. no effects in rats) require:

  • Standardized dosing : Ensure comparable exposure metrics (e.g., mg/kg/day vs. % solution).
  • Model selection : Rodents may underrepresent human dermal absorption rates; consider species-specific metabolic pathways.
  • Formulation analysis : Co-formulants (e.g., benzalkonium chloride in ) may synergize or antagonize effects.
  • Endpoint harmonization : Distinguish acute irritation from chronic toxicity (e.g., 90-day studies vs. lifetime exposure) .

Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of SDBAC in antimicrobial applications?

To investigate SAR:

  • Alkyl chain variation : Compare SDBAC (C18 chain) with analogs like cetalkonium chloride (C16, ). Longer chains enhance membrane disruption but reduce solubility .
  • Quantitative SAR (QSAR) modeling : Correlate chain length, critical micelle concentration (CMC), and antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria.
  • Biofilm assays : Use confocal microscopy to assess penetration into bacterial biofilms, which may require hydrophilic-lipophilic balance (HLB) optimization .

Q. What methodological considerations are critical for evaluating SDBAC’s environmental persistence and degradation pathways?

  • Biodegradation assays : Use OECD 301B (Ready Biodegradability) to test microbial breakdown in aqueous systems.
  • Advanced oxidation processes (AOPs) : Study UV/H2O2 or ozonation to identify degradation byproducts (e.g., chlorinated intermediates) via LC-MS/MS .
  • Ecotoxicology : Assess Daphnia magna or algal toxicity to model aquatic impacts, noting SDBAC’s high water solubility (4000 g/L at 20°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on SDBAC’s cytotoxicity in mammalian cell lines?

Discrepancies may arise from:

  • Concentration thresholds : Cytotoxicity often occurs above 25 mg/kg in vivo but varies in vitro due to serum protein binding .
  • Cell line specificity : Epithelial cells (e.g., HeLa) may tolerate higher doses than fibroblasts.
  • Assay interference : Colorimetric assays (e.g., MTT) can falsely indicate toxicity due to SDBAC’s surfactant properties. Validate with flow cytometry or ATP-based assays .

Methodological Best Practices

  • Reproducibility : Document detailed synthesis and purification steps (e.g., solvent ratios, wash cycles) per guidelines.
  • Ethical reporting : For toxicity studies, adhere to OECD/ICH guidelines and disclose co-formulants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.